3,5-Dimethoxycyclopent-2-en-1-ol
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Overview
Description
3,5-Dimethoxycyclopent-2-en-1-ol is an organic compound with the molecular formula C7H12O3 It is a cyclopentene derivative featuring two methoxy groups at the 3 and 5 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxycyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethoxy-2-cyclopentenone with a suitable reducing agent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
3,5-Dimethoxycyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. These interactions can lead to various biological effects, including modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenol: Similar structure but with a phenol ring instead of a cyclopentene ring.
3,5-Dimethoxycyclopent-2-enone: Lacks the hydroxyl group present in 3,5-Dimethoxycyclopent-2-en-1-ol.
3,5-Dimethoxycyclopentanol: Similar structure but with a saturated cyclopentane ring
Uniqueness
This compound is unique due to its combination of methoxy and hydroxyl groups on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
143371-05-5 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,5-dimethoxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-5-3-6(8)7(4-5)10-2/h3,6-8H,4H2,1-2H3 |
InChI Key |
OLFOMIYTAMWKTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=CC1O)OC |
Origin of Product |
United States |
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